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Compound of Interest

Compound Name: 2-Methyl-4-phenoxyaniline

Cat. No.: B173268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical

characterization of 2-Methyl-4-phenoxyaniline, a key intermediate in the synthesis of various

organic molecules, including pharmaceuticals and agrochemicals. Given the importance of

purity and structural confirmation in drug development and chemical research, this guide

outlines a multi-technique approach for a thorough characterization of this compound. The

methodologies described herein are based on established analytical principles for aromatic

amines and phenoxy compounds.

Overview of Analytical Techniques
A comprehensive characterization of 2-Methyl-4-phenoxyaniline (Molecular Formula:

C₁₃H₁₃NO, Molecular Weight: 199.25 g/mol , CAS: 13024-16-3) necessitates a combination of

chromatographic and spectroscopic techniques.[1][2] This approach ensures the confirmation

of its chemical identity, assessment of its purity, and identification of any potential impurities.

The primary analytical methods covered in this guide include:

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative

analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For identification, purity assessment,

and analysis of volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: For the identification of key functional

groups.

Thermal Analysis (DSC/TGA): To determine thermal properties such as melting point and

decomposition temperature.

The following diagram illustrates the logical workflow for the comprehensive characterization of

2-Methyl-4-phenoxyaniline.

Figure 1. Analytical Workflow for 2-Methyl-4-phenoxyaniline Characterization
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Caption: Figure 1. Analytical Workflow for 2-Methyl-4-phenoxyaniline Characterization.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of 2-Methyl-4-phenoxyaniline due to

its high resolution and quantitative accuracy. A reversed-phase method is typically suitable for

this type of aromatic amine.

Experimental Protocol
Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and

water (e.g., 65:35 v/v) with 0.1% formic acid.[3] The exact ratio may need to be optimized for

best separation. Degas the mobile phase before use.

Standard Solution Preparation: Accurately weigh approximately 10 mg of 2-Methyl-4-
phenoxyaniline reference standard and dissolve it in 100 mL of the mobile phase to obtain

a concentration of about 100 µg/mL.

Sample Solution Preparation: Prepare the sample solution in the same manner as the

standard solution.
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Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 10 µL

Detection Wavelength: 254 nm

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Quantification: Determine the purity by the area normalization method or by using an

external standard calibration.

Data Presentation
Parameter Illustrative Value

Retention Time (min) 5.8

Purity (%) > 98.0

Tailing Factor < 1.5

Theoretical Plates > 2000

Note: The illustrative values are based on typical performance for similar aromatic amines and

may vary depending on the specific instrumentation and conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of 2-Methyl-4-phenoxyaniline and for

detecting any volatile impurities. It combines the separation capabilities of gas chromatography

with the detection power of mass spectrometry.[2]

Experimental Protocol
Instrumentation:
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GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Reagents:

Helium (carrier gas, 99.999% purity)

Dichloromethane or Ethyl Acetate (for sample preparation)

Procedure:

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2-Methyl-4-
phenoxyaniline in a volatile solvent like dichloromethane or ethyl acetate.

GC-MS Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp to 280 °C at 10 °C/min.

Hold at 280 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: 40-450 amu.

Analysis: Inject the sample solution into the GC-MS system and acquire the total ion

chromatogram (TIC) and mass spectra.
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Data Presentation
Parameter Illustrative Value

Retention Time (min) 15.2

Molecular Ion [M]⁺ (m/z) 199.1

Key Fragment Ions (m/z)
To be determined from the experimental

spectrum.

Predicted [M+H]⁺ (m/z) 200.10700[4]

Predicted [M+Na]⁺ (m/z) 222.08894[4]

Note: The illustrative retention time is an estimate. The predicted m/z values are from

computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-
Methyl-4-phenoxyaniline. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol
Instrumentation:

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-4-phenoxyaniline in

about 0.5 mL of a suitable deuterated solvent in an NMR tube.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/20406519
https://pubchemlite.lcsb.uni.lu/e/compound/20406519
https://www.benchchem.com/product/b173268?utm_src=pdf-body
https://www.benchchem.com/product/b173268?utm_src=pdf-body
https://www.benchchem.com/product/b173268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters on a 400 MHz

spectrometer may include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64

scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be

required compared to ¹H NMR.

Expected Spectral Features and Illustrative Data
¹H NMR:

Aromatic Protons: A series of multiplets in the range of δ 6.5-7.5 ppm. The specific splitting

patterns will depend on the substitution on both aromatic rings.

Amine Protons (-NH₂): A broad singlet typically in the range of δ 3.5-4.5 ppm, which can vary

with concentration and solvent.

Methyl Protons (-CH₃): A singlet at approximately δ 2.2 ppm.

Proton Type
Illustrative Chemical Shift
(δ, ppm)

Multiplicity

Aromatic C-H 6.5 - 7.5 Multiplets

-NH₂ ~ 4.0 Broad Singlet

-CH₃ ~ 2.2 Singlet

¹³C NMR:

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbons

attached to the nitrogen, oxygen, and methyl groups will have distinct chemical shifts.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.
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Carbon Type Illustrative Chemical Shift (δ, ppm)

Aromatic C-O 150 - 160

Aromatic C-N 140 - 150

Aromatic C-H 110 - 135

Aromatic C-CH₃ 125 - 135

-CH₃ 15 - 25

Note: The illustrative chemical shifts are based on typical values for substituted anilines and

phenoxy compounds and should be confirmed by experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the 2-Methyl-4-
phenoxyaniline molecule.

Experimental Protocol
Instrumentation:

FTIR spectrometer.

Procedure:

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed

using an Attenuated Total Reflectance (ATR) accessory.

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b173268?utm_src=pdf-body
https://www.benchchem.com/product/b173268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Characteristic Absorption Range (cm⁻¹)

N-H Stretch (Amine) 3300 - 3500 (typically two bands)

C-H Stretch (Aromatic) 3000 - 3100

C-H Stretch (Aliphatic) 2850 - 3000

C=C Stretch (Aromatic) 1450 - 1600

C-O-C Stretch (Ether) 1200 - 1250 (asymmetric)

C-N Stretch (Amine) 1250 - 1350

Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide

information on the thermal properties of 2-Methyl-4-phenoxyaniline, such as its melting point

and thermal stability.[5]

Experimental Protocol
Instrumentation:

DSC instrument

TGA instrument

Procedure:

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into

an aluminum pan.

DSC Analysis:

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a

suitable temperature range (e.g., 25 °C to 200 °C).

The melting point is determined from the peak of the endothermic transition.
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TGA Analysis:

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a

high temperature (e.g., 600 °C).

The onset of weight loss indicates the decomposition temperature.

Data Presentation
Parameter Illustrative Value

Melting Point (DSC, °C) To be determined

Decomposition Onset (TGA, °C) > 200

Note: The illustrative decomposition onset is an estimate based on the stability of similar

compounds.

Visualization of Key Relationships
The following diagram illustrates the relationship between the different analytical techniques

and the information they provide for the characterization of 2-Methyl-4-phenoxyaniline.

Figure 2. Interrelationship of Analytical Techniques and Derived Information
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Caption: Figure 2. Interrelationship of Analytical Techniques and Derived Information.

Conclusion
A comprehensive characterization of 2-Methyl-4-phenoxyaniline is essential for its application

in research and development. The combination of chromatographic, spectroscopic, and thermal

analysis techniques described in this guide provides a robust framework for confirming its

identity, determining its purity, and establishing its key physicochemical properties. The

provided protocols and illustrative data serve as a valuable resource for scientists and

researchers working with this and similar compounds. It is recommended to validate these

methods in-house to ensure their suitability for the intended purpose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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